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Compound of Interest

Compound Name: (+)-Apoverbenone

Cat. No.: B2804160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-Apoverbenone, systematically named (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one,

is a chiral bicyclic monoterpenoid.[1][2] As an α,β-unsaturated ketone (enone), its chemical

behavior is largely dictated by the reactivity of its carbonyl group and the conjugated carbon-

carbon double bond.[3] The rigid bicyclo[3.1.1]heptane framework, composed of a six-

membered ring fused to a four-membered ring, imparts significant conformational rigidity.[3]

This structural feature is critical to its stereoselectivity in chemical reactions, making (+)-
apoverbenone a valuable chiral building block in modern organic synthesis.[2] Its primary

application lies in serving as a chiral synthon for the enantioselective synthesis of complex

molecules, including pharmaceuticals and agrochemicals.[2]

Physicochemical and Computed Properties
The following table summarizes the key physical and chemical properties of (+)-
Apoverbenone. Data is compiled from various chemical databases and literature sources.
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Property Value Reference(s)

IUPAC Name

(1R,5R)-6,6-

dimethylbicyclo[3.1.1]hept-3-

en-2-one

[1]

CAS Number 35408-03-8 [1]

Molecular Formula C₉H₁₂O [1]

Molecular Weight 136.19 g/mol [1]

Appearance Combustible liquid [3]

Boiling Point 201.5 ± 7.0 °C (Predicted)

Density 1.020 ± 0.06 g/cm³ (Predicted)

Specific Rotation [α]
+319° (c 2.4% in CHCl₃, 589

nm)

XLogP3-AA 1.7 [1]

Topological Polar Surface Area 17.1 Å² [1]

Complexity 213 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Spectroscopic Data
Experimental spectra for (+)-Apoverbenone are not widely available in public databases.

However, based on its chemical structure, the following characteristic spectroscopic features

can be predicted.
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Spectroscopy Expected Characteristics

¹H NMR

Signals for two vinyl protons (C=C-H) in the

range of 5.5-7.5 ppm. Signals for allylic and

bridgehead protons. Distinct signals for the two

geminal methyl groups, likely appearing as

singlets.

¹³C NMR

A signal for the carbonyl carbon (C=O) in the

downfield region, typically >190 ppm. Two

signals for the alkene carbons (C=C) between

120-160 ppm. Signals for the quaternary carbon

of the gem-dimethyl group and the two methyl

carbons in the aliphatic region.[4]

Infrared (IR)

A strong, sharp absorption band for the C=O

stretch of the conjugated ketone, expected

around 1665-1685 cm⁻¹. A medium intensity

band for the C=C stretch around 1600-1650

cm⁻¹. C-H stretching bands for sp² carbons just

above 3000 cm⁻¹ and for sp³ carbons just below

3000 cm⁻¹.[5]

Mass Spectrometry

The molecular ion peak (M⁺) would be expected

at m/z = 136. Fragmentation patterns would

likely involve the loss of CO (m/z = 108) and

methyl groups.

Synthesis and Experimental Protocols
The most common and effective method for preparing optically active (+)-apoverbenone is

through the dehydrogenation of the readily available chiral precursor, (+)-nopinone.[2] (+)-

Nopinone itself can be synthesized from the natural product (-)-β-pinene via ozonolysis.[3] The

dehydrogenation is often achieved via a sulfenylation-dehydrosulfenylation sequence.[2]
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(+)-Nopinone Sulfenylation
(LDA, Ph₂S₂)

1. α-Phenylthio Nopinone Oxidation
(H₂O₂)

2. Sulfoxide Intermediate Syn-elimination
(Heat)

3. (+)-Apoverbenone

Key Reactions

(+)-Apoverbenone
(Chiral Synthon)

Asymmetric Transformation

Reagent
(Diene or Nucleophile)

Stereochemically Defined Product

High Stereoselectivity

[4+2] Diels-Alder 1,4-Conjugate Addition

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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